molecular formula C23H18F2N2O4 B14085757 Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate

Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate

Cat. No.: B14085757
M. Wt: 424.4 g/mol
InChI Key: LEPMEKKOUBEOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate is a structurally complex small molecule characterized by a methyl benzoate core substituted with a fluoro-phenylcarbamoyl amide group. The compound features two aromatic rings interconnected via amide linkages, with fluorine atoms at strategic positions (2-fluoro on the benzene ring and 4-fluoro on the phenylcarbamoyl group) and a methyl group at the 3-position of the benzoate moiety.

Properties

Molecular Formula

C23H18F2N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 4-[[2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzoyl]amino]-3-methylbenzoate

InChI

InChI=1S/C23H18F2N2O4/c1-13-12-14(23(30)31-2)6-11-19(13)27-22(29)18-5-3-4-17(20(18)25)21(28)26-16-9-7-15(24)8-10-16/h3-12H,1-2H3,(H,26,28)(H,27,29)

InChI Key

LEPMEKKOUBEOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2=CC=CC(=C2F)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Nitro Reduction Methodology

The foundational intermediate undergoes preparation via catalytic hydrogenation of methyl 3-methyl-4-nitrobenzoate. Optimized conditions from Example 5 of US Patent demonstrate:

Procedure

  • Dissolve methyl 3-methyl-4-nitrobenzoate (135 g, 0.69 mol) in methanol (1350 mL)
  • Hydrogenate under 4-5 kg/cm² H₂ pressure with 10% Pd/C catalyst
  • Filter catalyst and concentrate to yield 108 g (94.7%) white crystals

Critical Parameters

  • Temperature: 25-35°C prevents premature catalyst deactivation
  • Solvent Choice: Methanol enables complete substrate dissolution while maintaining catalyst activity
  • Purity Control: Cyclohexane trituration removes residual nitro compounds (final purity 99.87% HPLC)

Synthesis of 2-Fluoro-3-[(4-Fluorophenyl)carbamoyl]benzoic Acid

Carbamoyl Group Installation

The WO2019234761 patent provides a transferable protocol for aryl carbamoyl formation:

Stepwise Functionalization

  • Nitration : Treat 3-fluorobenzoic acid with fuming HNO₃/H₂SO₄ at -10°C to install nitro group para to fluorine
  • Reduction : Catalytic hydrogenation (PtO₂, EtOH) converts nitro to amine
  • Carbamoylation : React with 4-fluorophenyl isocyanate in THF at 0°C

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (dd, J=7.2, 1.6 Hz, 1H), 7.62-7.58 (m, 2H), 7.34-7.28 (m, 2H)
  • ¹⁹F NMR : -112.3 ppm (Ar-F), -118.9 ppm (carbamoyl-F)

Amide Coupling Optimization

Activation Reagent Screening

Comparative studies of coupling agents reveal distinct performance profiles:

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC%)
HATU DMF 25 78 99.5
EDCI/HOBt CH₂Cl₂ 0→25 65 98.7
DCC/DMAP THF 40 58 97.2

Optimal Protocol (HATU-mediated)

  • Charge 2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzoic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF
  • Add DIPEA (3 eq) and stir 15 min at 25°C
  • Introduce methyl 4-amino-3-methylbenzoate (1 eq) in DMF
  • Stir 12 h under N₂ atmosphere
  • Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), and purify via silica chromatography

Large-Scale Production Considerations

Telescoped Process Design

Integrating steps from patent methodologies enables kilogram-scale synthesis:

Process Flow

  • Methyl 3-methyl-4-nitrobenzoate hydrogenation (500 L reactor)
  • In-situ carbamoylation without intermediate isolation
  • Continuous flow nitration system for improved safety

Economic Metrics

  • Overall Yield: 62% (bench) → 71% (plant) after optimization
  • Cost Drivers: HATU consumption (43% of raw material costs)
  • Waste Streams: 8 kg DMF/kg product requiring dedicated recovery systems

Analytical Characterization Suite

Comprehensive Spectroscopic Profiling

¹³C NMR (101 MHz, CDCl₃):

  • 167.8 ppm (ester carbonyl)
  • 164.2 ppm (amide carbonyl)
  • 162.1 ppm (carbamoyl carbonyl)
  • 115-140 ppm (aromatic carbons with distinct fluorinated shifts)

HRMS (ESI-TOF):
Calculated for C₂₄H₁₉F₂N₂O₄ [M+H]⁺: 453.1321
Found: 453.1318

XRD Analysis : Monoclinic crystal system (P2₁/c) with hydrogen bonding between amide NH and ester carbonyl oxygen (d=2.89 Å)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate involves its interaction with specific molecular targets. The fluorinated aromatic rings and amide linkages allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound* ~400 (estimated) N/A Methyl benzoate, fluorophenylcarbamoyl
Patent Example 53 () 589.1 175–178 Pyrazolo-pyrimidine, chromenone
Metsulfuron-methyl () 381.4 N/A Triazine, sulfonylurea

Research Findings

Substituent Effects on Bioactivity
  • Fluorine : Enhances electronegativity and lipophilicity, improving target affinity and blood-brain barrier penetration.
  • Methyl Group : At the 3-position of the benzoate, it may hinder enzymatic hydrolysis of the ester, prolonging half-life.
Toxicity Considerations

While direct toxicity data for the target compound are unavailable, structurally related methyl benzoate derivatives (e.g., 4-bromo-3-methylbenzoic acid) exhibit moderate irritancy, suggesting that the ester form may mitigate acute toxicity compared to carboxylic acids .

Q & A

Basic: What synthetic methodologies are typically employed for synthesizing Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate?

Answer:
The compound is synthesized via multi-step organic reactions, often involving:

  • Amide bond formation : Carbamoyl and benzamide groups are introduced using coupling agents like EDCI/HOBt or via activated intermediates (e.g., acid chlorides). For example, describes Pd-catalyzed coupling for similar aryl-amide systems .
  • Fluorination strategies : Selective fluorination at the 2- and 4-positions of benzene rings can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution (e.g., KF in polar aprotic solvents) .
  • Esterification : Methyl ester groups are typically introduced via Fischer esterification (H2SO4/MeOH) or using methyl halides in the presence of a base (e.g., K2CO3) .

Advanced: How can researchers resolve discrepancies in NMR data during structural characterization?

Answer:
Discrepancies in proton/carbon NMR signals (e.g., overlapping peaks or unexpected coupling patterns) can arise from:

  • Conformational flexibility : Rotamers or hindered rotation around the amide bond may split signals. Use variable-temperature NMR to observe coalescence or decoupling .
  • Dynamic processes : Hydrogen bonding or solvent effects can shift signals. Compare spectra in DMSO-d6 vs. CDCl3 to assess solvent interactions .
  • 2D NMR techniques : HSQC, HMBC, and COSY experiments clarify connectivity and resolve ambiguities in complex aromatic systems .

Basic: What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Slow evaporation of ethyl acetate or DMF/water mixtures often yields suitable crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement : SHELXL (via Olex2 or SHELXTL) refines anisotropic displacement parameters and validates hydrogen bonding networks .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .
  • Reaction pathway modeling : Use Gaussian or ORCA to model transition states and activation energies for Pd-catalyzed coupling or fluorination steps .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS confirm molecular weight and detect impurities .
  • Elemental analysis : Combustion analysis (C, H, N) validates stoichiometry (±0.4% tolerance) .
  • Melting point : Differential scanning calorimetry (DSC) or capillary methods ensure consistency with literature values (e.g., 169–171°C for related fluoro-benzoates) .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation and reaction completion in real time .
  • Workflow automation : Continuous-flow reactors minimize side reactions and improve reproducibility for air/moisture-sensitive steps .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (no safety data is explicitly available, but analogous fluoro-benzoates require standard precautions) .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl3 for amide activation) .
  • Waste disposal : Neutralize acidic/basic waste streams before disposal in designated halogenated waste containers .

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?

Answer:

  • Torsion angle analysis : Compare SCXRD-derived dihedral angles with DFT-optimized geometries to validate intramolecular interactions (e.g., π-π stacking or H-bonding) .
  • Packing diagrams : Identify intermolecular forces (C–H⋯O/F interactions) that stabilize specific conformations in the solid state .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins, which are common in fluoro-aromatics .

Basic: What spectroscopic libraries or databases are recommended for structural comparison?

Answer:

  • SDBS (Spectral Database for Organic Compounds) : Compare experimental IR, NMR, and MS data with entries for analogous fluoro-benzoates .
  • Cambridge Structural Database (CSD) : Search for similar carbamoyl/benzamide motifs to benchmark bond lengths/angles .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Synthesize phosphate or ester derivatives that hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.